Cas no 2170371-94-3 (4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride)
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 4-AMINOBICYCLO[2.1.1]HEXANE-1-CARBONITRILE HCL
- 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
- AT21397
- SCHEMBL22553219
- 2170371-94-3
-
- Inchi: 1S/C7H10N2.ClH/c8-5-6-1-2-7(9,3-6)4-6;/h1-4,9H2;1H
- InChI Key: SYQDCOXKWHYAQH-UHFFFAOYSA-N
- SMILES: Cl.NC12CCC(C#N)(C1)C2
Computed Properties
- Exact Mass: 158.0610761g/mol
- Monoisotopic Mass: 158.0610761g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 192
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 49.8Ų
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ011-1-100.0mg |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
2170371-94-3 | 95% | 100.0mg |
¥2718.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ011-1-250.0mg |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
2170371-94-3 | 95% | 250.0mg |
¥4527.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ011-1-500.0mg |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
2170371-94-3 | 95% | 500.0mg |
¥6468.0000 | 2025-04-11 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBLJ011-1-1.0g |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
2170371-94-3 | 95% | 1.0g |
¥9240.0000 | 2025-04-11 | |
| 1PlusChem | 1P027P4S-100mg |
4-aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride |
2170371-94-3 | 95% | 100mg |
$1061.00 | 2023-12-19 |
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride Suppliers
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride Related Literature
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Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
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Shintaro Takata,Yoshihiro Miura Phys. Chem. Chem. Phys., 2014,16, 24784-24789
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Chao-Han Cheng,Wen-Zhen Wang,Shie-Ming Peng,I-Chia Chen Phys. Chem. Chem. Phys., 2017,19, 25471-25477
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
Additional information on 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride
Introduction to 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride (CAS No. 2170371-94-3)
4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride, identified by the Chemical Abstracts Service Number (CAS No.) 2170371-94-3, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal research. This bicyclic amine derivative features a unique structural framework that has garnered attention for its potential applications in drug discovery and molecular pharmacology. The hydrochloride salt form enhances the solubility and stability of the compound, making it more suitable for various biochemical and pharmacological studies.
The molecular structure of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride consists of a bicyclic system with a nitrile functional group at the terminal carbon and an amino group positioned strategically within the ring structure. This configuration imparts distinct electronic and steric properties, which are crucial for its interaction with biological targets. The bicyclo[2.1.1]hexane core is a privileged scaffold in medicinal chemistry, known for its ability to mimic natural products and exhibit favorable pharmacokinetic profiles.
In recent years, there has been growing interest in the development of novel scaffolds that can modulate biological pathways effectively while minimizing off-target effects. The 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride structure aligns well with this trend, as its rigid bicyclic backbone provides structural stability, while the presence of both amino and nitrile groups allows for diverse chemical modifications. These features make it an attractive candidate for designing small-molecule inhibitors or agonists targeting various therapeutic areas.
One of the most compelling aspects of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride is its potential in the development of treatments for neurological disorders. Preliminary studies have suggested that compounds with similar structural motifs may interact with neurotransmitter receptors or ion channels, offering a basis for further exploration in neuropharmacology. The hydrochloride salt form, in particular, has been found to improve compound bioavailability and metabolic stability, which are critical factors in drug development.
The nitrile group in 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride serves as a versatile handle for further functionalization, enabling chemists to introduce additional substituents that can fine-tune the pharmacological properties of the molecule. This flexibility has led to several synthetic strategies being explored, including transition-metal-catalyzed reactions and biocatalytic approaches, which can enhance the efficiency and selectivity of derivative synthesis.
Recent advances in computational chemistry have also played a pivotal role in understanding the behavior of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride at both molecular and cellular levels. Molecular docking studies have revealed potential binding interactions with enzymes and receptors relevant to inflammation, pain management, and cancer biology. These insights have guided the design of more potent analogs with improved pharmacological profiles.
The hydrochloride form of this compound has been particularly studied for its solubility advantages, which are essential for formulation development in drug delivery systems. Enhanced solubility translates to better dissolution rates in biological fluids, leading to improved absorption and bioavailability upon administration. This aspect is particularly important for oral formulations where rapid absorption is desired.
In addition to its pharmaceutical applications, 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride has shown promise in materials science research due to its unique structural rigidity and chemical reactivity. Researchers have explored its potential as a building block for polymers and supramolecular assemblies, where its cyclic structure can contribute to enhanced material properties such as thermal stability and mechanical strength.
The synthesis of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry techniques. Key steps often include cyclopropanation followed by ring-opening reactions to establish the bicyclic framework, followed by functionalization at the terminal carbon to introduce the nitrile group. The final step typically involves salt formation with hydrochloric acid to improve stability and handling characteristics.
Ongoing research continues to uncover new applications for 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride, particularly in areas where precise molecular recognition is required such as targeted drug delivery systems and enzyme inhibition strategies. The compound's ability to be modified into diverse derivatives ensures that it remains a valuable asset in pharmaceutical libraries used by medicinal chemists worldwide.
The hydrochloride salt form has also been investigated for its role in enhancing drug-protein interactions through hydrogen bonding or electrostatic interactions with biological targets such as proteins or nucleic acids involved in disease pathways like cancer or neurodegeneration.
The versatility of 4-Aminobicyclo[2.1.1]hexane-1-carbonitrile;hydrochloride lies not only in its structural features but also in its synthetic accessibility via established methodologies that allow rapid access to analogs with varying substituents while maintaining core structural integrity.
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